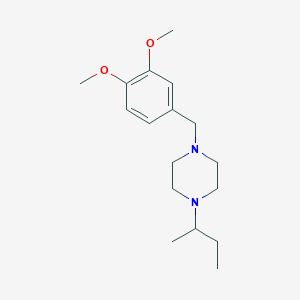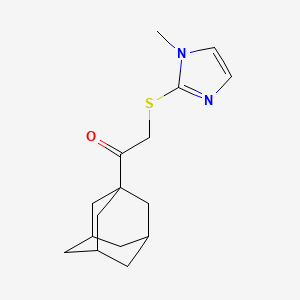![molecular formula C29H34N2O B10886137 (4-Benzylpiperidin-1-yl)[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10886137.png)
(4-Benzylpiperidin-1-yl)[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the piperidine and naphthylmethyl intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Preparation of Piperidine Intermediate: The piperidine intermediate can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Preparation of Naphthylmethyl Intermediate: The naphthylmethyl intermediate is typically prepared through Friedel-Crafts alkylation of naphthalene with benzyl chloride.
Final Coupling Reaction: The final step involves coupling the piperidine and naphthylmethyl intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of (4-BENZYLPIPERIDINO)[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-BENZYLPIPERIDINO)[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . Its effects on neurotransmitter systems, such as dopamine and serotonin, are of particular interest in medical research .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but different pharmacological properties.
Benzylpiperazine: Another similar compound used in research and with distinct biological activities.
Tetrahydroisoquinoline: Shares some structural similarities and is studied for its effects on the central nervous system.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE is unique due to its specific combination of piperidine and naphthylmethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H34N2O |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C29H34N2O/c32-29(31-18-15-24(16-19-31)20-23-8-2-1-3-9-23)27-13-7-17-30(22-27)21-26-12-6-11-25-10-4-5-14-28(25)26/h1-6,8-12,14,24,27H,7,13,15-22H2 |
InChI Key |
QZJSKHDTZVSGTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10886055.png)
![4-[(2Z)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B10886069.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B10886077.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10886084.png)

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B10886091.png)
![ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886095.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10886102.png)
![2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10886105.png)
![1-[1-(4-Phenylcyclohexyl)piperidin-4-yl]azepane](/img/structure/B10886115.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B10886122.png)

![Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10886141.png)
![N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886156.png)
